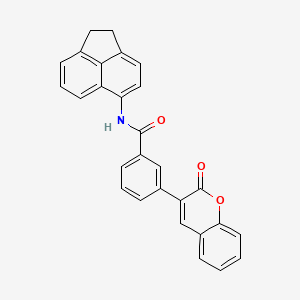

![molecular formula C19H13N5O5S B4063488 2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4063488.png)

2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide

Descripción general

Descripción

2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide, also known as DTNB, is a widely used chemical compound in scientific research. This compound is a yellow powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is used to measure the concentration of thiol groups in proteins, enzymes, and other biological molecules.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

Several structurally related nitrofurans, including compounds similar to 2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide, have been investigated for their carcinogenic properties. For instance, studies on Swiss mice and Sprague-Dawley rats have identified high incidences of tumors in various organs, demonstrating the carcinogenic potential of these compounds through structure-activity relationships and organ specificity analyses. These findings contribute to the understanding of the carcinogenic risks associated with nitrofuran derivatives (Cohen, Lower, Ertürk, & Bryan, 1973; Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

Antimicrobial Activity

Research into the antimicrobial properties of nitrofuran derivatives has shown that some compounds exhibit significant activity against various bacterial strains. For example, new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from a compound structurally related to this compound have displayed interesting antibacterial activities against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These findings highlight the potential of nitrofuran derivatives in the development of new antibacterial agents (Alharbi & Alshammari, 2019).

Antituberculosis Agents

Certain nitrofuran derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. These studies contribute to the search for novel antituberculosis agents, indicating the diverse therapeutic applications of nitrofuran compounds in treating infectious diseases (Mir, Siddiqui, & Comrie, 1991).

Antioxidant Activity

The antioxidant properties of nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have been explored, with some derivatives showing moderate activity in DPPH scavenging assays. This suggests the potential of nitrofuran derivatives as antioxidant agents, which could have implications for their use in preventing or treating diseases associated with oxidative stress (Jois, Kalluraya, & Girisha, 2014).

Enzyme Inhibition for Alzheimer's Disease

A study on multifunctional amides, including derivatives of nitrofuran compounds, highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, offering insights into their use as therapeutic agents for Alzheimer's disease. This research underlines the versatility of nitrofuran derivatives in addressing complex neurological conditions (Hassan et al., 2018).

Propiedades

IUPAC Name |

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O5S/c25-16(20-12-4-1-5-13(10-12)24(26)27)11-30-19-21-17(14-6-2-8-28-14)18(22-23-19)15-7-3-9-29-15/h1-10H,11H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGARLWZFHHZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4063406.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4063409.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063424.png)

![2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4063430.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4063438.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4063459.png)

![6-ethyl-4-{[methyl(2-morpholin-4-ylpropyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4063471.png)

![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063483.png)

![4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4063493.png)

![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)

![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4063513.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B4063519.png)